CP61

Cancer Biology Protein-Protein Interactions Transcriptional Regulation

CP61 (cyclo-SGWTVVRMY) is the reference-standard CtBP inhibitor for direct disruption of the dimerization interface. Unlike NSC95397 (E1A-binding inhibitor) or MTOB (substrate-competitive), CP61 is a protein-protein interaction (PPI) inhibitor with a defined IC50 of 19 μM. As the top SICLOPPS hit, it benchmarks novel inhibitors and enables precise dissection of CtBP-driven oncogenic transcription in breast cancer models. 98% HPLC purity. The definitive tool for studying CtBP-mediated metastasis and validating therapeutic targets in aggressive cancers.

Molecular Formula C50H73N13O12S
Molecular Weight 1080.3 g/mol
Cat. No. B15598658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP61
Molecular FormulaC50H73N13O12S
Molecular Weight1080.3 g/mol
Structural Identifiers
InChIInChI=1S/C50H73N13O12S/c1-25(2)39-47(73)58-33(12-9-18-53-50(51)52)43(69)57-34(17-19-76-6)44(70)59-35(20-28-13-15-30(66)16-14-28)45(71)60-37(24-64)42(68)55-23-38(67)56-36(21-29-22-54-32-11-8-7-10-31(29)32)46(72)63-41(27(5)65)49(75)62-40(26(3)4)48(74)61-39/h7-8,10-11,13-16,22,25-27,33-37,39-41,54,64-66H,9,12,17-21,23-24H2,1-6H3,(H,55,68)(H,56,67)(H,57,69)(H,58,73)(H,59,70)(H,60,71)(H,61,74)(H,62,75)(H,63,72)(H4,51,52,53)/t27-,33+,34+,35+,36+,37+,39+,40+,41+/m1/s1
InChIKeyWPIBFFWAWGZEQH-IEEAGJTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP61 Procurement Guide: CtBP1/CtBP2 Dual Inhibitor for Cancer Research


CP61 is a synthetic cyclic peptide that functions as a dual inhibitor of the transcriptional co-repressors C-terminal Binding Protein 1 and 2 (CtBP1/CtBP2) [1]. It is characterized by its unique cyclic peptide sequence SGWTVVRMY [2] and acts by disrupting CtBP dimerization, a mechanism distinct from substrate-competitive small molecules [3]. This compound is supplied as a high-purity (98% by HPLC) research tool for investigating CtBP-driven oncogenic transcriptional programs.

Why CP61 Cannot Be Substituted by Other CtBP Inhibitors: A Guide for Scientific Procurement


The class of CtBP inhibitors is mechanistically heterogeneous, and CP61's specific mode of action means it cannot be substituted by small-molecule alternatives like NSC95397 or MTOB without altering the experimental outcome. CP61 is a direct protein-protein interaction (PPI) inhibitor that disrupts CtBP1/CtBP2 dimerization [1], whereas NSC95397 primarily inhibits the CtBP-E1A protein partner interaction [2], and MTOB acts as a weak substrate-competitive inhibitor of the dehydrogenase domain [3]. This functional divergence results in different target engagement profiles and downstream transcriptional effects, making CP61 the specific and only suitable tool for studies requiring direct disruption of the CtBP dimerization interface.

CP61 Quantitative Differentiation Data vs. Closest Analogs (NSC95397, MTOB, CP68, CP65)


CP61 vs. Small Molecule NSC95397: Mechanism of CtBP Inhibition Determines Research Utility

CP61 and NSC95397 both target CtBP function but through distinct and non-interchangeable molecular mechanisms, which dictate their specific research applications. CP61 directly inhibits CtBP2 homodimerization, whereas NSC95397 disrupts the interaction between CtBP1 and its protein partner E1A. [1] [2]

Cancer Biology Protein-Protein Interactions Transcriptional Regulation

CP61 vs. Small Molecule MTOB: A PPI Inhibitor vs. a Weak Substrate for Precise Target Engagement

CP61 acts as a direct, albeit moderate affinity, inhibitor of CtBP2 dimerization. In contrast, MTOB is a weak substrate for the dehydrogenase domain of CtBP that only acts as an inhibitor at high concentrations. [1] [2] This fundamental difference in mechanism and potency affects experimental design and data interpretation.

Cancer Metabolism Drug Discovery Transcriptional Co-repressors

CP61 vs. Other Cyclic Peptides (CP68, CP65): Ranked #1 in a Direct SICLOPPS Comparison

In a study using a split-intein circular ligation of peptides and proteins (SICLOPPS) screening platform, multiple cyclic peptides targeting CtBP1/CtBP2 were identified and ranked. CP61 was ranked as the top inhibitor, ahead of its closest analogs, CP68 and CP65. [1]

Cyclic Peptide Therapeutics High-Throughput Screening Oncology

CP61 vs. Vehicle Control: Functional Inhibition of Breast Cancer Cell Migration and Invasion

In functional cellular assays using breast cancer models, treatment with CP61 led to a significant reduction in the migratory and invasive capacity of tumor cells compared to vehicle control. This functional effect is attributed to the disruption of CtBP dimerization and subsequent restoration of tumor suppressor gene expression. [1]

Breast Cancer Cell Migration Tumor Invasion Metastasis

CP61: Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Mechanistic Studies of CtBP Dimerization-Dependent Transcription in Cancer

Given its direct and specific mechanism of action as a PPI inhibitor disrupting CtBP2 homodimerization [1], CP61 is the ideal tool for researchers aiming to dissect the functional consequences of disrupting the CtBP dimer interface on downstream gene expression programs. Unlike the multi-targeted NSC95397, CP61 allows for more precise interrogation of this specific pathway in models of breast and other cancers. [2]

High-Content Screening and Validation of CtBP-Targeted Therapies

As the top-ranked hit from the SICLOPPS screen [3], CP61 serves as the reference standard for validating secondary assays and benchmarking new CtBP inhibitors. Its well-defined IC50 for dimerization (19 μM) provides a clear potency benchmark against which the activity of novel small molecules or next-generation peptides can be quantitatively compared in both biochemical and cellular assays.

Functional Oncology Assays to Link Metabolism, Mitotic Fidelity, and Metastasis

CP61 is the compound of choice for functional studies investigating the link between CtBP, cellular metabolism, and oncogenic phenotypes. Its demonstrated ability to significantly reduce tumor cell migration and invasion in breast cancer models [4] makes it a valuable tool for exploring the role of CtBP in metastasis and for validating it as a target in aggressive and therapy-resistant cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP61

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.